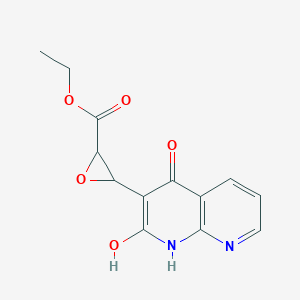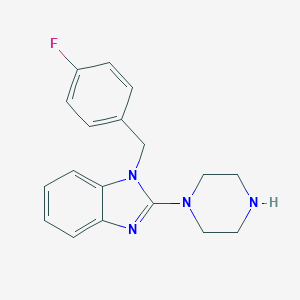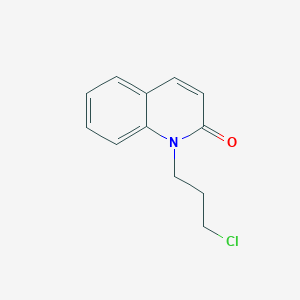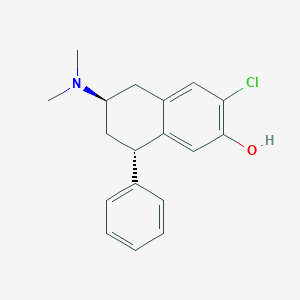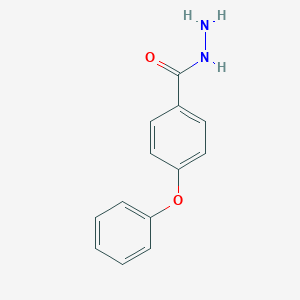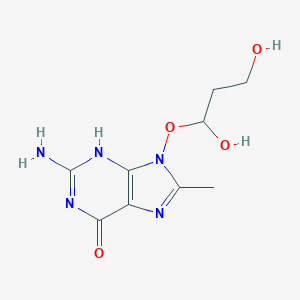![molecular formula C10H18O B115863 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane CAS No. 152562-89-5](/img/structure/B115863.png)
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that is commonly referred to as tetrahydrocannabinol (THC). THC is the primary psychoactive component of marijuana and is responsible for the euphoric effects associated with its use. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Mecanismo De Acción
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane binds to cannabinoid receptors in the brain and nervous system, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the euphoric effects associated with its use.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been shown to affect memory, attention, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its psychoactive effects, which can complicate the interpretation of results.
Direcciones Futuras
There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research. One area of research is the development of new synthetic cannabinoids that have similar therapeutic effects to 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane but with fewer psychoactive effects. Another area of research is the investigation of the potential role of the endocannabinoid system in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research into the long-term effects of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane use on cognitive function and mental health.
Conclusion
In conclusion, 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has analgesic, anti-inflammatory, and antiemetic effects and has potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research, including the development of new synthetic cannabinoids and the investigation of the potential role of the endocannabinoid system in the development of various diseases.
Métodos De Síntesis
The synthesis of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane involves the extraction of the compound from the marijuana plant. The plant material is typically dried and ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or hexane, and heated to extract the 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane. The resulting solution is then filtered and concentrated to yield a pure form of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane.
Propiedades
Número CAS |
152562-89-5 |
|---|---|
Nombre del producto |
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4-methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-4-9(3,6-10)7-11-10/h8H,4-7H2,1-3H3 |
Clave InChI |
GUNQMDRPDFBMSV-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C1)(CO2)C |
SMILES canónico |
CC(C)C12CCC(C1)(CO2)C |
Sinónimos |
2-Oxabicyclo[2.2.1]heptane,4-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
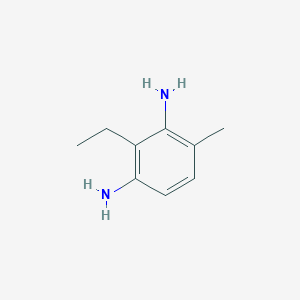
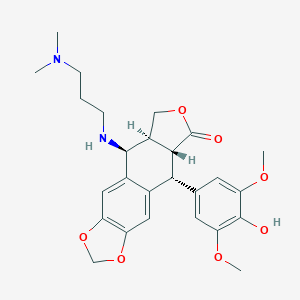
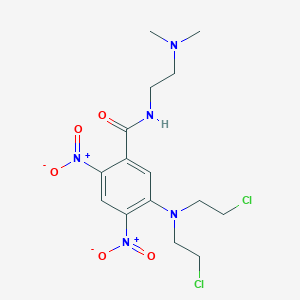
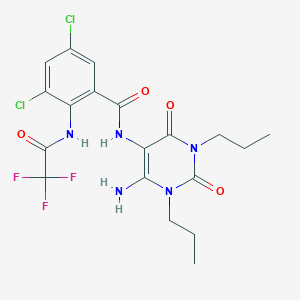
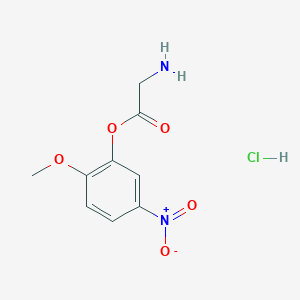
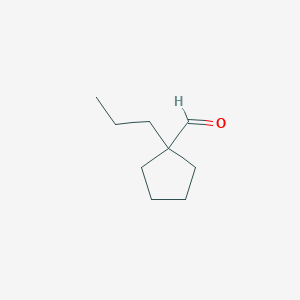
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
